2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one
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Overview
Description
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylquinazoline and 3-methylbenzylamine. The key steps in the synthesis may involve:
Formation of the quinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Amination: Introduction of the amino group at the 2-position of the quinazoline ring.
Pyrimidine ring formation: This involves the condensation of the quinazoline derivative with a suitable pyrimidine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Such as 4,6-dimethylquinazoline.
Pyrimidine derivatives: Such as 5-benzylpyrimidine.
Uniqueness
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C23H23N5O |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methyl-5-[(3-methylphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H23N5O/c1-13-6-5-7-17(10-13)12-19-16(4)25-23(27-21(19)29)28-22-24-15(3)18-11-14(2)8-9-20(18)26-22/h5-11H,12H2,1-4H3,(H2,24,25,26,27,28,29) |
InChI Key |
HIQXSJKTYFHNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(N=C(NC2=O)NC3=NC(=C4C=C(C=CC4=N3)C)C)C |
Origin of Product |
United States |
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